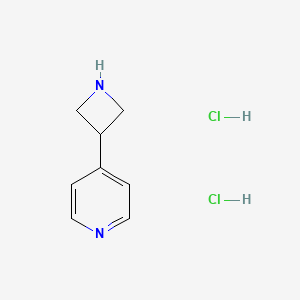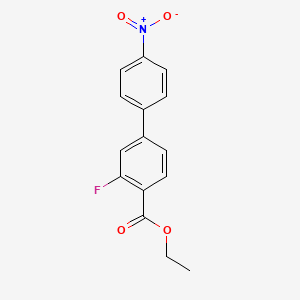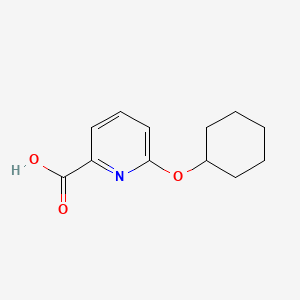
6-(Cyclohexyloxy)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclohexyloxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.25 g/mol . The IUPAC name for this compound is 6-cyclohexyloxypyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) . This compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.25 g/mol . It has an XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . This compound has a topological polar surface area of 59.4 Ų .Aplicaciones Científicas De Investigación
Coordination Chemistry and Properties
"6-(Cyclohexyloxy)pyridine-2-carboxylic acid" and its analogues have been studied for their fascinating variability in chemistry and properties, including their ability to form complex compounds with different metals. These compounds exhibit remarkable spectroscopic properties, structures, magnetic properties, and potential for biological and electrochemical activity. Research highlights the need for further exploration into unknown analogues of such compounds (Boča, Jameson, & Linert, 2011).
Biological Activities
Carboxylic acids, including pyridine derivatives, show a broad spectrum of biological activities. They possess antioxidant, antimicrobial, and cytotoxic activities, with their structural differences significantly affecting their bioactivity. These activities depend on the number of hydroxyl groups and conjugated bonds, pointing to a structure-activity relationship that influences their effectiveness against various conditions (Godlewska-Żyłkiewicz et al., 2020).
Chemosensing Applications
Pyridine derivatives, including "this compound," are pivotal in chemosensing applications due to their high affinity for various ions and neutral species. These compounds are utilized in designing biological active compounds and chemosensors for detecting different species (anions, cations, neutral species) in environmental, agricultural, and biological samples, showcasing their versatility and potential in analytical chemistry (Abu-Taweel et al., 2022).
Environmental Remediation
The metabolic pathways of pyridine derivatives under aerobic and anaerobic conditions highlight their biodegradation capabilities. Different organisms utilize various pathways to transform these compounds, with pyridine carboxylic acids showing high transformation rates. This insight is crucial for environmental remediation efforts, as it helps in understanding the degradation process and potential for removing toxic compounds from the environment (Kaiser, Feng, & Bollag, 1996).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-cyclohexyloxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYNAVRSMQWBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


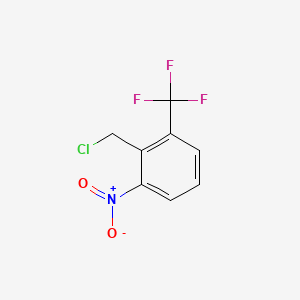
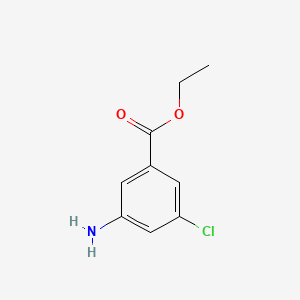
![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)

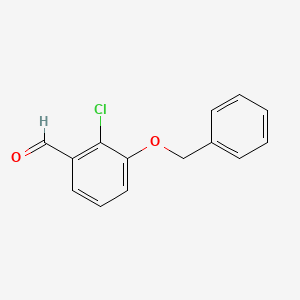

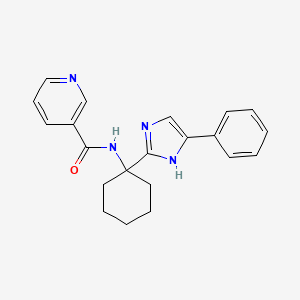
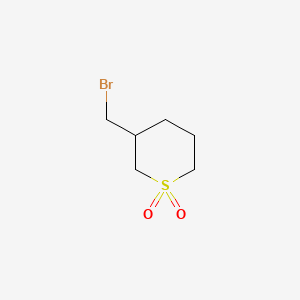
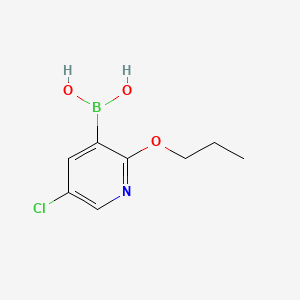
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)

